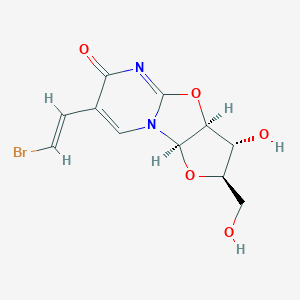
Bvanur
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bvanur is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized using a unique method that involves the use of specific reagents and catalysts. Bvanur has been shown to have various biochemical and physiological effects, which make it a potential candidate for use in different research applications.
Applications De Recherche Scientifique
Bvanur has potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most significant applications of Bvanur is in the development of new drugs. Bvanur has been shown to have potential as an anti-cancer agent, with studies showing that it can inhibit the growth of cancer cells. Additionally, Bvanur has also been shown to have potential as an antimicrobial agent, with studies showing that it can inhibit the growth of bacteria and fungi.
Mécanisme D'action
The mechanism of action of Bvanur is not fully understood. However, studies have shown that it can inhibit the activity of specific enzymes, which may be responsible for its biological effects. Additionally, Bvanur has been shown to induce apoptosis in cancer cells, which may be responsible for its anti-cancer effects.
Effets Biochimiques Et Physiologiques
Bvanur has various biochemical and physiological effects, which make it a potential candidate for use in different research applications. Studies have shown that Bvanur can inhibit the activity of specific enzymes, including acetylcholinesterase and tyrosinase. Additionally, Bvanur has been shown to induce apoptosis in cancer cells, which may be responsible for its anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
Bvanur has several advantages and limitations for lab experiments. One of the advantages of Bvanur is its ease of synthesis, which makes it readily available for use in research. Additionally, Bvanur has been shown to have low toxicity, which makes it a potential candidate for use in drug development. However, one of the limitations of Bvanur is its limited solubility in water, which may limit its use in certain research applications.
Orientations Futures
There are several future directions for the research on Bvanur. One of the future directions is to further investigate its mechanism of action, which may lead to the development of new drugs. Additionally, further research is needed to determine the potential applications of Bvanur in other fields, such as agriculture and environmental science. Finally, future research should focus on improving the solubility of Bvanur, which may increase its potential applications in various research fields.
Conclusion
Bvanur is a synthetic compound that has potential applications in various scientific research fields. Its ease of synthesis and low toxicity make it a potential candidate for use in drug development. Additionally, Bvanur has been shown to have various biochemical and physiological effects, which make it a potential candidate for use in different research applications. Further research is needed to fully understand the mechanism of action of Bvanur and its potential applications in other fields.
Méthodes De Synthèse
Bvanur is synthesized using a unique method that involves the use of specific reagents and catalysts. The synthesis method involves the reaction of 1,2-dibromoethane with sodium azide in the presence of copper(I) iodide. This reaction results in the formation of 1,2,3-triazole, which is then reacted with ethyl chloroformate in the presence of triethylamine. The final product obtained is Bvanur.
Propriétés
Numéro CAS |
104988-76-3 |
|---|---|
Nom du produit |
Bvanur |
Formule moléculaire |
C11H11BrN2O5 |
Poids moléculaire |
331.12 g/mol |
Nom IUPAC |
(2R,4R,5R,6S)-11-[(E)-2-bromoethenyl]-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one |
InChI |
InChI=1S/C11H11BrN2O5/c12-2-1-5-3-14-10-8(7(16)6(4-15)18-10)19-11(14)13-9(5)17/h1-3,6-8,10,15-16H,4H2/b2-1+/t6-,7-,8+,10-/m1/s1 |
Clé InChI |
UURPPMZODASUTN-HQNLTJAPSA-N |
SMILES isomérique |
C1=C(C(=O)N=C2N1[C@H]3[C@@H](O2)[C@@H]([C@H](O3)CO)O)/C=C/Br |
SMILES |
C1=C(C(=O)N=C2N1C3C(O2)C(C(O3)CO)O)C=CBr |
SMILES canonique |
C1=C(C(=O)N=C2N1C3C(O2)C(C(O3)CO)O)C=CBr |
Synonymes |
5-(2-bromovinyl)-2,2'-anhydrouridine 5-(2-bromovinyl)-2,2'-anhydrouridine, (Z)-isomer BVANUR |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




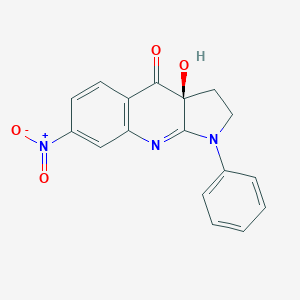

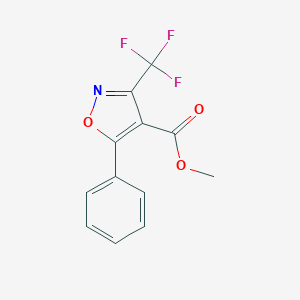



![Sodium;10-(2,3-dimethylpentanoylamino)-4-oxopyrimido[1,2-c]quinazoline-3-carboxylate](/img/structure/B25214.png)
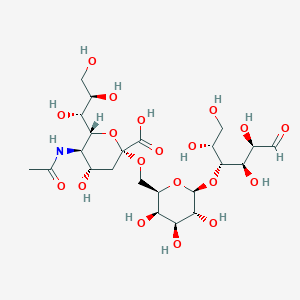

![Pyrido[2,3-d][1,3]oxazin-4-one](/img/structure/B25226.png)
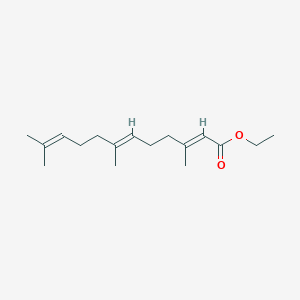
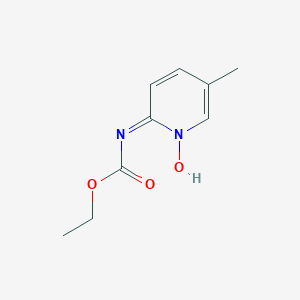
![N,N-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)iminomethyl]aniline](/img/structure/B25236.png)